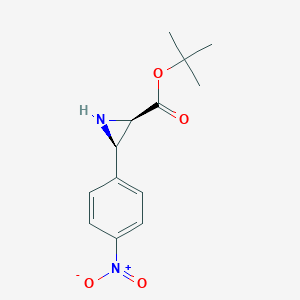

Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate

Description

Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate is a chiral aziridine derivative characterized by a strained three-membered heterocyclic ring, a tert-butyl ester group, and a 4-nitrophenyl substituent. Aziridines are valuable intermediates in organic synthesis due to their reactivity in ring-opening reactions, which enables access to enantiopure amines and amino acids. The tert-butyl ester provides steric bulk, enhancing stability during synthetic manipulations, while the electron-withdrawing nitro group on the aromatic ring influences electronic properties and reactivity .

Key physical properties of this compound include high enantiomeric excess (up to 99.8% ee) and distinct spectral data (e.g., $^1$H NMR: δ 7.54–8.15 ppm for aromatic protons, $^{13}$C NMR: δ 168.1 ppm for the carbonyl carbon). Its synthesis typically involves catalytic asymmetric aziridination using chiral ligands such as (S)-VAPOL, achieving yields >95% under optimized conditions .

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-(4-nitrophenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11+/m0/s1 |

InChI Key |

JXJGFVMVUVDWNV-WDEREUQCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the aziridine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of aniline derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Aniline derivatives.

Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a reactive intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme mechanisms and protein interactions.

Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring and the presence of the nitrophenyl group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or electrophilic addition, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate vs. Trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 139731-94-5)

- Structural Differences : The 4-nitrophenyl group (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).

- Impact on Reactivity :

- Spectral Data :

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate (CAS 1980007-29-1)

- Structural Differences : Fluorine substituent at the meta position vs. nitro at para.

- Electronic Effects : Fluorine’s electronegativity moderately withdraws electron density, but less than nitro. This results in intermediate reactivity in ring-opening reactions.

- Safety Profile : The fluorine analog requires stringent safety protocols (e.g., P210–P280 codes for fire hazards and P301–P305 codes for toxicity), whereas the nitro derivative may pose explosion risks due to the nitro group .

Ester Group Modifications

Ethyl 3-(4-nitrophenyl)aziridine-2-carboxylate (Compound 12f)

Halogenated Derivatives

Tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate (CAS 2167794-49-0)

- Structural Differences : Bromine substituent vs. nitro.

- Applications : Bromine enables cross-coupling reactions (e.g., Suzuki–Miyaura), whereas the nitro group is more suited for reduction to amines.

- Commercial Status : This brominated analog is listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .

Data Tables

Table 1: Comparative Physical Properties

Q & A

Q. Key Considerations :

- Protection/Deprotection : The tert-butyl group stabilizes the carboxylate during synthesis but requires acidic conditions (e.g., TFA) for removal .

- Data Contradictions : Conflicting yields in literature may arise from impurities in nitration steps or racemization during cyclization. Validate purity via chiral HPLC or X-ray crystallography .

Advanced: How can researchers resolve contradictions in reported biological activities of aziridine derivatives with varying aryl substituents?

Answer:

Contradictions often stem from substituent electronic effects and stereochemical variations:

- Comparative Studies : Synthesize analogs (e.g., 4-bromo, 4-chloro, and 4-nitro derivatives) and evaluate their binding affinities to target enzymes (e.g., proteases or kinases). Use kinetic assays (e.g., IC₅₀ measurements) to quantify activity differences .

- Computational Modeling : Perform DFT calculations to compare the electron-withdrawing effects of nitro groups versus halogen substituents. The nitro group’s strong -I effect may reduce nucleophilic ring-opening reactivity but enhance interactions with electrophilic biological targets .

- Structural Analysis : Resolve stereochemical ambiguities using X-ray crystallography (e.g., as in ) to correlate absolute configuration with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.